Sumatriptan-d6 Succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

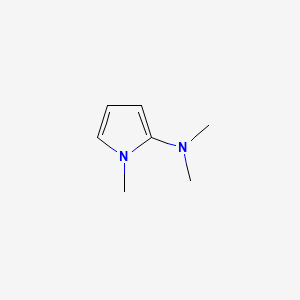

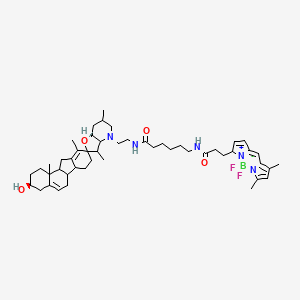

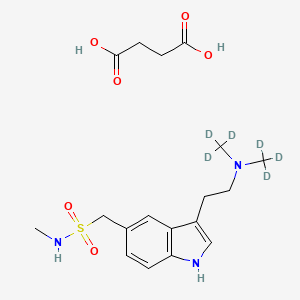

Sumatriptan-d6 Succinate, also known as GR 43175C-d6, is the deuterium labeled version of Sumatriptan Succinate . Sumatriptan Succinate is an orally active 5-HT1 receptor agonist with Ki values of 17 nM, 27 nM, and 100 nM for 5-HT1D, 5-HT1B, and 5-HT1A receptors, respectively . It is used to treat acute migraine headaches in adults .

Synthesis Analysis

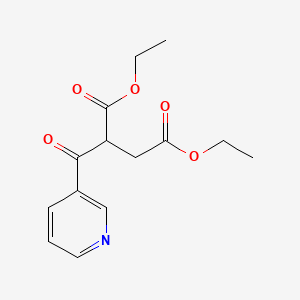

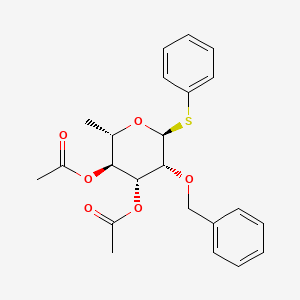

The synthesis of Sumatriptan-d6 Succinate involves several steps. One method involves the green synthesis of Magnesium Oxide (MgO) nanoparticles using mahua (Madhuca longifolia) flower extracts by solvent evaporation . The drug loading of Sumatriptan Succinate was optimized using MINITAB’s response surface methodology (RSM) Box Behnken model (BBD) model . Another method involves retrosynthetic analysis .Molecular Structure Analysis

Sumatriptan-d6 Succinate has a molecular formula of C18H21D6N3O6S and a molecular weight of 419.53 . It is the deuterium labeled version of Sumatriptan Succinate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sumatriptan-d6 Succinate include the reduction of a compound with a reducing agent, optionally in the presence of an acid . The drug loading and release kinetics were investigated using the optimized set obtained through RSM .Physical And Chemical Properties Analysis

Sumatriptan-d6 Succinate has a molecular weight of 419.53 and is stored at -20°C, sealed storage, away from moisture . It is soluble in DMSO and water .Aplicaciones Científicas De Investigación

Treatment of Migraine Attacks

Sumatriptan succinate (SS) is a selective serotonin receptor agonist used for the treatment of migraine attacks . It is known to reduce acute, but not chronic, mechanical hyperalgesia in a mouse model of pain induced by nitroglycerin, which is a known migraine trigger in humans .

Overcoming First-Pass Metabolism

SS suffers from extensive first-pass metabolism and low oral bioavailability (approximately 14%) . Research is being conducted to improve its bioavailability and effectiveness.

Use in Orally Disintegrating Tablets (ODTs)

ODTs are convenient dosage forms that can be self-administered by the patient without the need for water . SS has been formulated into ODTs, making it highly favored for nauseating patients, pediatrics, and geriatrics .

Sublingual Tablets for Rapid Relief

Pharmaburst® was chosen as the optimum ready-made co-processed platform that can be successfully used in the preparation of SS sublingual tablets for the rapid relief of migraine attacks .

Drug Delivery Using Green Synthesized MgO Nanoparticles

Research has been conducted to examine the use of green synthesized MgO nanoparticles in the delivery of SS . The study aims to observe the physical dissociation of these nanoparticles at physiological pH .

Controlled Release of Drug

The release data obtained adhered to the Higuchi model, which suggests that the release of the drug is based on diffusion . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

Dual Purpose of MgO Nanoparticles

The primary objective of a study was to investigate the potential of utilizing these green synthesized MgO nanoparticles for a dual purpose . One, for the delivery of an anti-migraine medication, and two, to examine the degradation of these nanoparticles at physiological pH levels, with the intention of potentially enhancing cellular absorption .

Potential Component in Drug Delivery Systems

The results obtained from the study indicate that MgO nanoparticles have the potential to serve as a significant component in drug delivery systems, specifically as drug carriers .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMUFZNYQJOEI-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

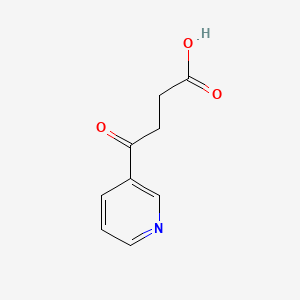

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662198 |

Source

|

| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan-d6 Succinate | |

CAS RN |

1215621-31-0 |

Source

|

| Record name | Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.